molecular formula C5H7Cl2N3 B12993721 2-Chloro-6-hydrazinylpyridine hydrochloride

2-Chloro-6-hydrazinylpyridine hydrochloride

Cat. No.: B12993721
M. Wt: 180.03 g/mol
InChI Key: ZCOKOABKXVCPOV-UHFFFAOYSA-N
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Description

2-Chloro-6-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H6ClN3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-hydrazinylpyridine hydrochloride typically involves the reaction of 2-chloro-6-nitropyridine with hydrazine hydrate. The reaction is carried out in ethanol at elevated temperatures (around 100°C) for several hours. The product is then purified by recrystallization from petroleum ether .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydrazinylpyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Condensation Reagents: Such as aldehydes and ketones for forming hydrazones.

Major Products Formed

    Substitution Products: Depending on the nucleophile used.

    Oxidation Products: Such as azides.

    Reduction Products: Such as amines.

    Condensation Products: Such as hydrazones.

Scientific Research Applications

2-Chloro-6-hydrazinylpyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-hydrazinylpyridine hydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-hydrazinopyridine
  • 2-Chloro-3-hydrazinylpyridine
  • 2-Hydrazinopyridine

Uniqueness

2-Chloro-6-hydrazinylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C5H7Cl2N3

Molecular Weight

180.03 g/mol

IUPAC Name

(6-chloropyridin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C5H6ClN3.ClH/c6-4-2-1-3-5(8-4)9-7;/h1-3H,7H2,(H,8,9);1H

InChI Key

ZCOKOABKXVCPOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)NN.Cl

Origin of Product

United States

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